Norcocaine

Catalog No.
S592386
CAS No.
18717-72-1
M.F
C16H19NO4
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norcocaine

CAS Number

18717-72-1

Product Name

Norcocaine

IUPAC Name

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3

InChI Key

RERBBBLSJAMJFJ-UHFFFAOYSA-N

SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3

Synonyms

norcocaine, norcocaine acetate, (1R-(exo,exo))-isomer, norcocaine hydrochloride, norcocaine, (1R-(2-endo,3-exo))-isomer

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

The exact mass of the compound Norcocaine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Norcocaine (CAS 18717-72-1) is the primary N-demethylated minor metabolite of cocaine, generated in vivo via cytochrome P450 (CYP3A4) oxidative metabolism. Unlike the major hydrolytic metabolites such as benzoylecgonine and ecgonine methyl ester, norcocaine is the only confirmed pharmacologically active metabolite of cocaine, retaining potent monoamine transporter (DAT, SERT, NET) binding affinity. In industrial and academic procurement, it is highly sought after as a critical analytical reference standard for forensic toxicology—specifically for differentiating active drug ingestion from environmental contamination—and as a primary precursor for modeling cocaine-induced hepatotoxicity via its downstream oxidation to norcocaine nitroxide [1].

Substituting norcocaine with the parent compound (cocaine) or its major metabolite (benzoylecgonine) critically compromises both toxicological modeling and forensic validation. In hepatotoxicity assays, administering cocaine introduces high variability due to species- and individual-dependent CYP450 conversion rates (typically only ~5% of cocaine is N-demethylated), whereas direct application of norcocaine isolates the exact toxic mechanism and ensures assay reproducibility [2]. In forensic LC-MS/MS workflows, utilizing only cocaine or benzoylecgonine standards fails to definitively rule out external environmental contamination; the specific detection of norcocaine and its hydroxy-metabolites is required to legally and scientifically prove active systemic metabolism [1].

Direct Hepatotoxicity and Lethality Profiling

In comparative lethality studies, norcocaine demonstrates significantly higher direct toxicity than the parent compound. When administered intraperitoneally (i.p.) in murine models, norcocaine exhibits an LD50 of 49.71 mg/kg, compared to 93.0 mg/kg for cocaine. This nearly two-fold increase in toxicity is attributed to norcocaine's role as the obligate intermediate for norcocaine nitroxide, the primary radical species responsible for cocaine-induced hepatocellular necrosis [1].

Evidence DimensionIntraperitoneal Lethality (LD50)
Target Compound Data49.71 mg/kg (Norcocaine)
Comparator Or Baseline93.0 mg/kg (Cocaine)
Quantified DifferenceNorcocaine is ~1.87x more lethal (nearly two-fold more toxic) than the parent compound.
ConditionsMurine model, intraperitoneal (i.p.) administration.

Procurement of norcocaine is essential for in vitro and in vivo hepatotoxicity models, as it bypasses the variable CYP3A4-mediated conversion step required when using cocaine.

Forensic Discrimination of Ingestion vs. Environmental Exposure

In forensic hair analysis, distinguishing systemic cocaine use from external surface contamination relies on minor metabolites. Clinical studies show that in actual drug users, norcocaine is systematically incorporated into hair at approximately 1% of the parent cocaine concentration (e.g., mean NCOC 345 pg/mg vs. COC 27,889 pg/mg). Because environmental cocaine contamination lacks this metabolite, establishing a quantitative NCOC/COC ratio using certified norcocaine standards is a critical threshold criteria for forensic laboratories to confirm active ingestion [1].

Evidence DimensionMetabolite-to-Parent Ratio in Hair
Target Compound Data~1% of parent cocaine concentration (Mean 345 pg/mg NCOC)
Comparator Or Baseline0% in pure environmental cocaine exposure (unless artificially spiked)
Quantified DifferencePresence of NCOC definitively separates in vivo metabolism from ex vivo contamination.
ConditionsLC-MS/MS analysis of human hair specimens.

Analytical testing facilities must procure norcocaine reference standards to validate their LC-MS/MS methods against false positives caused by environmental cocaine exposure.

Retention of Pharmacological Activity at Monoamine Transporters

Unlike the major hydrolytic metabolite benzoylecgonine, which is pharmacologically inert, norcocaine retains potent binding affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. While benzoylecgonine fails to elicit CNS stimulation, norcocaine binds to the cocaine recognition site and inhibits dopamine uptake with a potency only slightly reduced (approx. 4- to 8-fold less) compared to the parent drug, making it the sole active metabolite capable of crossing the blood-brain barrier and contributing to prolonged neuropharmacological effects [1].

Evidence DimensionPharmacological Activity (Monoamine Transporter Binding)
Target Compound DataActive at DAT, SERT, and NET (inhibits dopamine uptake)
Comparator Or BaselineBenzoylecgonine (Pharmacologically inert at monoamine transporters)
Quantified DifferenceNorcocaine retains CNS stimulant properties, whereas the major metabolite (>50% conversion) does not.
ConditionsIn vitro receptor binding and dopamine uptake assays.

Neuropharmacology researchers investigating the prolonged psychoactive effects of cocaine metabolism must select norcocaine over the more abundant benzoylecgonine to accurately model CNS activity.

LC-MS/MS Calibration for Forensic Toxicology

Driven by its unique presence as an in vivo oxidative metabolite (at ~1% of parent cocaine levels), norcocaine is a mandatory analytical reference standard for forensic and clinical laboratories. It is used to calibrate LC-MS/MS equipment to calculate NCOC/COC ratios, definitively distinguishing systemic drug ingestion from environmental hair contamination [1].

In Vitro Hepatotoxicity and CYP450 Modeling

Because norcocaine is nearly twice as toxic as cocaine (LD50 49.71 mg/kg vs 93.0 mg/kg) and serves as the direct precursor to the hepatotoxic norcocaine nitroxide radical, it is the preferred compound for liver toxicity assays. Procuring norcocaine allows researchers to bypass the highly variable, species-dependent CYP3A4 N-demethylation step required when using parent cocaine, ensuring reproducible hepatocellular necrosis models [2].

Neuropharmacological Assays on Active Metabolites

As the only confirmed pharmacologically active metabolite of cocaine, norcocaine is utilized in neuropharmacology to study prolonged monoamine transporter (DAT, SERT, NET) blockade. It is uniquely suited for assays where major metabolites like benzoylecgonine fail due to their lack of CNS activity, enabling accurate mapping of post-metabolism dopaminergic responses[3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

289.13140809 g/mol

Monoisotopic Mass

289.13140809 g/mol

Heavy Atom Count

21

UNII

3SL7BR2M1E

Related CAS

61585-22-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Norcocaine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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